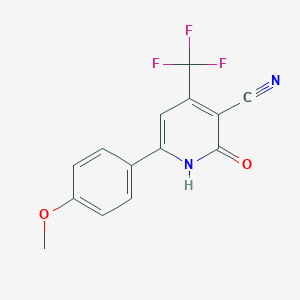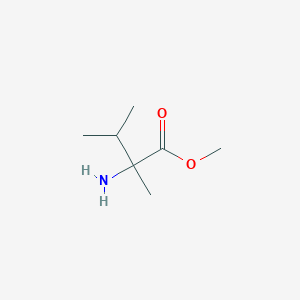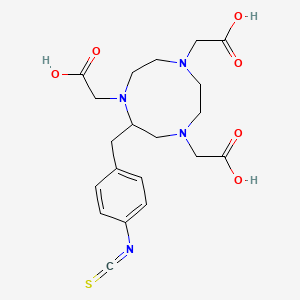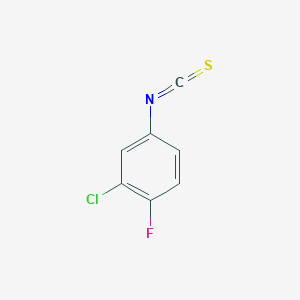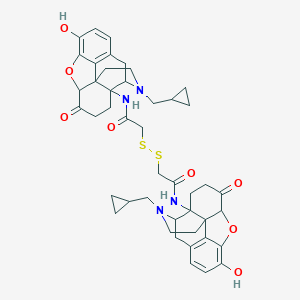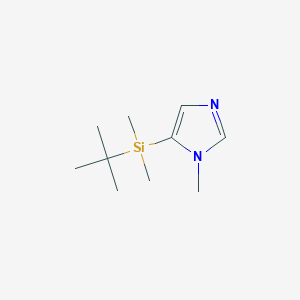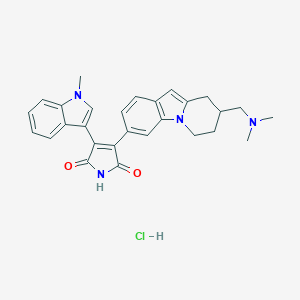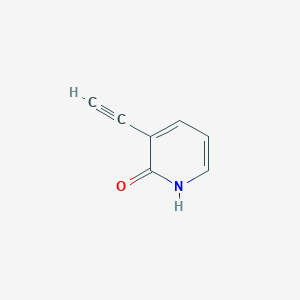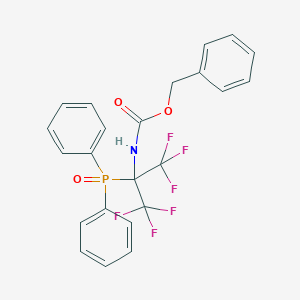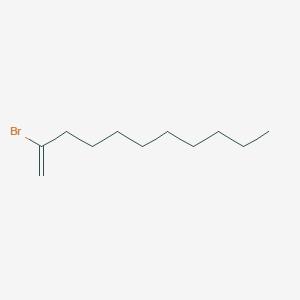
2-Bromoundec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoundec-1-ene is a brominated organic compound that is part of a broader class of bromoalkenes. It is characterized by the presence of a bromine atom attached to the second carbon of an undecene chain, which is an eleven-carbon alkene. This compound is not explicitly discussed in the provided papers, but its chemistry can be inferred from related bromoalkenes and bromoalkynes that are the subjects of the studies.
Synthesis Analysis
The synthesis of bromoalkenes and related compounds can be achieved through various methods. For instance, the DABCO-catalyzed 1,4-bromolactonization of conjugated enynes is a method that can create bromoalkenes with a lactone group, which could potentially be adapted for the synthesis of 2-bromoundec-1-ene . Another method involves the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes, which could be a starting point for synthesizing halogenated alkenes . Additionally, the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using N-bromosuccinimide and organocatalytic activation indicates a potential pathway for introducing bromine into organic molecules .
Molecular Structure Analysis
The molecular structure of 2-bromoundec-1-ene would consist of a long carbon chain with a double bond at one end and a bromine atom attached to the second carbon. The presence of the bromine atom can influence the reactivity and stereochemistry of the molecule. For example, the stereoselective formation of a stereogenic center and an axially chiral allene is observed in the bromolactonization of conjugated enynes . This suggests that the introduction of bromine into alkenes can lead to the formation of stereocenters and influence the overall molecular geometry.
Chemical Reactions Analysis
Bromoalkenes, such as 2-bromoundec-1-ene, can participate in various chemical reactions. The papers describe reactions like the Diels-Alder and cross-coupling reactions, which are typical for diene and alkyne derivatives . The bromine atom in these compounds can act as a reactive site for further functionalization, as seen in the bromination of 2,3-diarylcyclopent-2-en-1-ones . Moreover, the presence of bromine can facilitate rearrangements and the formation of complex structures, as demonstrated by the photochemical synthesis and rearrangement of brominated tetracyclo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromoundec-1-ene would be influenced by the presence of the bromine atom and the double bond. Bromine is a heavy atom that can increase the molecular weight and influence the boiling point and density of the compound. The double bond introduces unsaturation, which can affect the compound's stability and reactivity. The papers do not directly discuss the properties of 2-bromoundec-1-ene, but the synthesis and reactions of similar brominated compounds suggest that they are generally reactive and can be used to create a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
Biochemical Research and Toxicology
Research on 1-bromopropane has focused on its biochemical effects and toxicological profile. For example, studies have investigated the neurotoxic effects of 1-bromopropane on the central nervous system of rats, showing dose-dependent biochemical changes such as decreased gamma-enolase and glutathione levels, which suggest potential neurotoxicity mechanisms (Wang et al., 2002); (Wang et al., 2003). These findings contribute to understanding the biochemical pathways affected by brominated compounds and their implications for neurotoxicity.
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of bromopropanes has been a significant area of study. 2-Bromopropane, used in industries as a solvent, was found to cause reproductive and hematopoietic disorders. Research comparing 1-bromopropane and 2-bromopropane has identified distinct toxicological profiles and target cells affected by these compounds (Ichihara, 2005). These studies highlight the importance of understanding specific effects of various brominated compounds on reproductive health.
Analytical and Detection Methods
Developments in analytical methods for detecting bromopropanes in biological samples are crucial for monitoring exposure and studying toxicology. A procedure for quantifying 1- and 2-bromopropane in human urine has been developed, demonstrating the ability to detect these compounds at low concentrations, which is essential for occupational health and safety assessments (B'hymer & Cheever, 2005).
Environmental and Health Safety
Studies on 1-bromopropane as an alternative to ozone layer-depleting solvents have shown that it can be neurotoxic, indicating the need for caution in its use and handling in the workplace (Ichihara et al., 2000). Research like this is critical for developing safer industrial practices and protecting worker health.
Potential Therapeutic Applications
While the focus was requested away from drug use and dosage, it's worth noting that brominated compounds have been studied for potential therapeutic applications, such as in the treatment of diabetes with bromocriptine, a brominated drug (DeFronzo, 2011). Such research underscores the broader scope of brominated compounds in scientific inquiry, extending beyond toxicity to explore beneficial uses.
Eigenschaften
IUPAC Name |
2-bromoundec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDIDTBEPMDSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373769 |
Source


|
| Record name | 2-bromoundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoundec-1-ene | |
CAS RN |
145732-28-1 |
Source


|
| Record name | 2-bromoundec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
